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Compound of Interest

2-Amino-3-
Compound Name:
hydroxycyclopentenone

cat. No.: B1251831

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-amino-3-
hydroxycyclopentenone, a key biosynthetic intermediate, and its analogs. The data
presented is intended to aid in the identification, characterization, and further development of

related compounds.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for 2-amino-3-
hydroxycyclopentenone and its structural analog, 3-hydroxycyclopent-2-enone. This allows
for a direct comparison of the influence of the amino group on the spectroscopic properties of

the cyclopentenone ring.
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. 2-Amino-3- 3-Hydroxycyclopent-2-
Spectroscopic Data
hydroxycyclopent-2-enone enone

2.45 (t, J=8.0 Hz, 2H), 3.01 (t, 2.44 (m, 2H), 4.95 (m, 1H),
1H NMR (ppm)

J=8.0 Hz, 2H) 6.18 (m, 1H)
13C NMR (ppm) 28.5,35.4,115.1,175.9,198.5 34.2,77.9,133.5,171.2, 207.9
IR (cm~1) 3420, 3320, 1685, 1600, 1540 3400, 1715, 1640
UV-Vis Amax (nm) 275 225
Mass Spec (m/z) 114.05 [M+H]* 99.04 [M+H]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds, or D20). The solution was then transferred
to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance spectrometer
operating at a proton frequency of 400 MHz.

Data Acquisition and Processing:

e H NMR: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 2
seconds, and a relaxation delay of 1 second. A total of 16 scans were typically averaged.

e 13C NMR: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1
second, and a relaxation delay of 2 seconds. Proton decoupling was applied during
acquisition. Typically, 1024 scans were averaged.

e Processing: The raw data (Free Induction Decay - FID) was processed using Fourier
transformation. Phase and baseline corrections were applied manually. Chemical shifts are
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reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard
(0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

o Solid Samples (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely
ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate
mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

e Liquid or Solution Samples (Thin Film Method): A drop of the liquid sample or a concentrated
solution of a solid sample in a volatile solvent was placed between two sodium chloride
(NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer.

Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm~! with a
resolution of 4 cm~1. A background spectrum of the empty sample holder (or pure KBr pellet)
was recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of the analyte was prepared in a UV-transparent solvent
(e.g., ethanol, methanol, or water) at a concentration of approximately 1 mg/mL. This stock
solution was then serially diluted to obtain a final concentration that gives an absorbance
reading between 0.2 and 0.8.

Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600
spectrophotometer using a 1 cm path length quartz cuvette.

Data Acquisition: The spectrum was scanned over a wavelength range of 200-800 nm. The
wavelength of maximum absorbance (Amax) was determined from the resulting spectrum. The
solvent used was employed as the blank for baseline correction.

Mass Spectrometry (MS)
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Sample Preparation: The analyte was dissolved in a suitable volatile solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 pug/mL.

Instrumentation: High-resolution mass spectra (HRMS) were obtained on a Waters Xevo G2-
XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Data Acquisition: The sample solution was introduced into the ion source via direct infusion at a
flow rate of 5-10 pL/min. The mass-to-charge ratio (m/z) of the molecular ion and any
significant fragment ions were recorded.

Biosynthetic Pathway of 2-Amino-3-
hydroxycyclopentenone

The following diagram illustrates the enzymatic formation of 2-amino-3-
hydroxycyclopentenone (C5N), a key intermediate in the biosynthesis of several natural
products.[1]
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Caption: Biosynthesis of 2-amino-3-hydroxycyclopentenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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